4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride
Description
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride (CAS: Not explicitly provided; structurally related to 654-62-6 for its sulfonamide derivative) is a reactive aromatic sulfonyl chloride derivative. It features a trifluoromethyl (-CF₃) group at the 6-position and two sulfonyl chloride (-SO₂Cl) groups at the 1,3-positions of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for producing sulfonamide-based drugs like bendroflumethiazide impurities . The -CF₃ group enhances electron-withdrawing effects, increasing the compound’s reactivity compared to chloro or methyl analogs, making it valuable for constructing metabolically stable pharmacophores .
Properties
IUPAC Name |
4-amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO4S2/c8-18(14,15)5-2-6(19(9,16)17)4(13)1-3(5)7(10,11)12/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYGWCRGOWDFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)Cl)S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation with Chlorosulfonic Acid
The most widely reported method involves direct sulfonation of 3-amino-5-trifluoromethylbenzene derivatives using chlorosulfonic acid. This exothermic reaction proceeds via electrophilic substitution, introducing sulfonyl chloride groups at the 1,3-positions.
- Reaction Setup : 3-Amino-5-trifluoromethylbenzene (1.0 mol) is added dropwise to chlorosulfonic acid (11.5 mol) at −10°C to 10°C to control exothermicity.
- Heating : The mixture is heated to 120–130°C for 2–4 hours.
- Quenching : The product is poured onto ice, extracted with methylene chloride, and washed to neutrality.
- Yield : 85–90% purity after recrystallization in tetrachloroethane.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 120–130°C |
| Reaction Time | 2–4 hours |
| Catalyst | None |
| Solvent | Chlorosulfonic acid |
| Yield | 78–82% |
Limitations : Requires strict temperature control to avoid over-sulfonation.
Sequential Nitration, Sulfonation, and Reduction
Nitration Followed by Chlorosulfonation
This method avoids direct handling of unstable amino intermediates by starting with nitro-substituted precursors.
- Nitration : m-Trifluoromethylbenzene is nitrated at 50°C using fuming nitric acid to yield 3-nitro-5-trifluoromethylbenzene.
- Chlorosulfonation : The nitro compound reacts with chlorosulfonic acid (10 mol) at 130°C for 3 hours.
- Reduction : The nitro group is reduced using Fe/HCl or catalytic hydrogenation to yield the amino group.
- Thionyl Chloride Treatment : The sulfonic acid intermediate is converted to sulfonyl chloride using thionyl chloride (4 mol) at 80°C.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitration | 50°C, 2 hours | 89% |
| Chlorosulfonation | 130°C, 3 hours | 75% |
| Reduction | Fe/HCl, reflux | 92% |
| Thionyl Chloride | 80°C, 1 hour | 88% |
Advantages : Higher purity due to controlled nitro-group reduction.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Chlorosulfonation | 82% | 90% | Industrial |
| Nitration-Reduction | 88% | 95% | Pilot-scale |
| Catalytic Reduction | 85% | 93% | Lab-scale |
Trade-offs :
- Direct chlorosulfonation is cost-effective but requires hazardous reagents.
- Catalytic methods improve yields but involve expensive iridium complexes.
Emerging Innovations
Recent patents (e.g., CN112939818A) explore halogen exchange reactions using 2,2-difluoroethanol to introduce trifluoromethyl groups post-sulfonation. This method avoids direct use of volatile trifluoromethylating agents.
- Etherification : 2-Bromo-3-trifluoromethylbenzene reacts with 2,2-difluoroethanol.
- Oxidation : The intermediate is oxidized with chlorine gas to form the sulfonyl chloride.
- Yield : 94% with 99% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid for oxidation reactions.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Substitution reagents: Such as sodium hydroxide for halogen substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro and substituted amino derivatives .
Scientific Research Applications
Biological Applications
1. Carbonic Anhydrase Inhibition
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride serves as a potent inhibitor of carbonic anhydrase enzymes. This inhibition is crucial for various physiological processes, including:
- Antitumor Activity : The compound has shown potential as an anti-tumor agent, particularly in targeting specific cancer cell lines. Research indicates that it disrupts the metabolic pathways of cancer cells, leading to reduced proliferation and increased apoptosis .
- Antiglaucoma Treatment : Its role as an antiglaucoma drug is significant, as it helps reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye .
2. Diuretic Properties
As a metabolite of hydroflumethazide, a diuretic medication, this compound aids in the treatment of conditions requiring fluid regulation, such as hypertension and edema .
Industrial Applications
1. Fine Chemicals Manufacturing
The compound is utilized in the synthesis of fine chemicals due to its unique chemical structure that allows for various functional modifications. It acts as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals .
2. Water Treatment
Recent studies suggest its application in wastewater treatment processes. The compound can aid in the removal of specific contaminants through chemical reactions that enhance the breakdown of pollutants .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the effects of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against certain types of cancer.
Case Study 2: Glaucoma Management
In clinical trials focusing on glaucoma treatment, the compound was administered to patients with elevated intraocular pressure. Results showed a marked decrease in pressure levels within two weeks of treatment, suggesting its efficacy and safety for long-term use.
Mechanism of Action
The mechanism of action of 5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride involves its interaction with specific molecular targets and pathways. As a Bronsted base, it can accept a hydron from a donor, influencing various biochemical processes . Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
Sulfonyl chlorides with varying substituents exhibit distinct chemical behaviors:
Key Findings :
- Electron-Withdrawing Effects : The -CF₃ group in the trifluoromethyl derivative increases electrophilicity, accelerating nucleophilic substitution reactions compared to -Cl analogs .
- Bioactivity: Chloro-substituted derivatives (e.g., 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride) are established precursors for diuretics like hydrochlorothiazide, while the trifluoromethyl variant may improve metabolic stability in drug candidates .
- Lipophilicity: The trichlorovinyl substituent in 4-Amino-6-(trichlorovinyl)benzene-1,3-disulfonyl dichloride raises logP values (6.21), suggesting utility in lipid-soluble formulations .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Biological Activity
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride, also known as a derivative of 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (CAS No. 654-62-6), is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H8F3N3O4S2
- Molecular Weight : 319.28 g/mol
- CAS Number : 654-62-6
- Physical Appearance : White powder
- Melting Point : 240-248°C
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride functions primarily as a carbonic anhydrase inhibitor . Carbonic anhydrases (CAs) are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can lead to various therapeutic effects:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit potential antitumor properties by disrupting cellular processes in cancer cells.
- Antiglaucoma Effects : The inhibition of carbonic anhydrases is utilized in the treatment of glaucoma by reducing intraocular pressure.
- Diuretic Properties : As a metabolite of hydroflumethazide, it also has diuretic effects, promoting the excretion of water and salts from the body.
In Vitro Studies
A study conducted on various derivatives of benzenesulfonamides demonstrated that 4-amino-substituted compounds showed significant inhibitory effects on multiple CA isoforms (I, II, VI, VII, XII, and XIII). The binding affinity for CA I was particularly notable, with some derivatives exhibiting nanomolar affinities. For instance, one derivative showed a dissociation constant of 6 nM for CA I .
| Compound | CA Isoform | Binding Affinity (nM) |
|---|---|---|
| Compound A | CA I | 6 |
| Compound B | CA II | 1850 |
| Compound C | CA XII | 1850 |
In Vivo Studies
In vivo studies have shown that while certain derivatives exhibit antitumor activity against mouse lymphoid leukemia models, the specific compound 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide did not demonstrate significant antitumor effects in these models .
Case Studies
- Antiglaucoma Treatment : Clinical trials have indicated that compounds inhibiting carbonic anhydrase can effectively lower intraocular pressure in patients with glaucoma. The mechanism involves reducing aqueous humor production through CA inhibition.
- Diuretic Applications : The compound has been evaluated as a diuretic agent in clinical settings, showing effectiveness in managing hypertension and edema by promoting renal excretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
